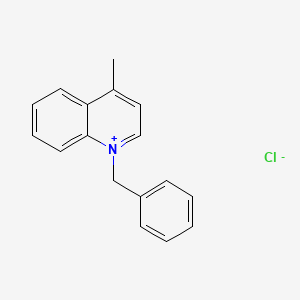

1-Benzyl-4-methylquinolinium chloride

描述

Significance of Quaternary Ammonium (B1175870) Salts in Advanced Organic Synthesis

Quaternary ammonium salts (QAS), often called quats, are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups. nist.gov This permanent cationic charge, which is independent of the solution's pH, imparts a set of unique chemical properties that make them invaluable in advanced organic synthesis. nist.gov

One of their most prominent roles is as phase-transfer catalysts (PTCs). nist.gov In many organic reactions, the reactants are soluble in immiscible solvents (e.g., an aqueous phase and an organic phase). QAS can facilitate the reaction by transporting a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction can occur. This capability accelerates reactions and allows for milder reaction conditions. For example, QAS are used to catalyze Williamson ether synthesis and Michael addition reactions.

Furthermore, QAS are increasingly viewed as a safer alternative to conventional alkylating agents, which are often hazardous. Quaternary ammonium salts are typically non-flammable, non-corrosive, and non-mutagenic, offering a significant reduction in health and exposure risks in laboratory and industrial settings. Their versatility is also demonstrated in their use as surfactants, disinfectants, and antistatic agents. nist.gov

Table 1: Key Roles of Quaternary Ammonium Salts in Chemistry

| Role | Description | Examples of Application |

| Phase-Transfer Catalyst | Facilitates reactions between reactants in immiscible phases by transporting ions. | Williamson ether synthesis, Michael addition, generation of dichlorocarbene. nist.gov |

| Safer Reagents | Serve as a less hazardous alternative to traditional alkylating agents. | Used in various alkylation reactions, reducing risks associated with toxicity and corrosiveness. |

| Synthetic Building Blocks | Act as precursors and intermediates in the synthesis of complex molecules. | Synthesis of pharmaceuticals, dyes, and specialty polymers. |

| Industrial Agents | Utilized for their surface-active and antimicrobial properties. | Surfactants, fabric softeners, disinfectants, and antistatic agents. nist.gov |

Overview of Quinolinium Salt Chemistry in Contemporary Research

Quinolinium salts are a specific class of quaternary ammonium salts derived from quinoline (B57606), a heterocyclic aromatic compound. guidechem.compinpools.com The quinoline ring system is a common motif in natural products, particularly alkaloids, and is a foundational structure in medicinal chemistry. guidechem.compinpools.com The quaternization of the nitrogen atom in the quinoline ring enhances its reactivity and utility, making quinolinium salts a focus of contemporary research. guidechem.compinpools.com

In modern organic synthesis, quinolinium salts are recognized as versatile intermediates for constructing complex, fused heterocyclic systems. acros.com They readily participate in cycloaddition and annulation reactions, allowing chemists to build polycyclic molecular architectures that are otherwise difficult to access. acros.com Recent research (2015-2021) highlights their application in reactions with alkenes, alkynes, and other partners to yield diverse, annulated products. acros.com

Beyond synthesis, quinolinium salts are heavily investigated for their wide-ranging biological activities. guidechem.compinpools.com Studies have explored their potential as antimicrobial, antitumor, antifungal, and anti-HIV agents. guidechem.compinpools.com The charged quinolinium core is a key pharmacophore that can be modified with various substituents to tune its biological profile, leading to the development of new therapeutic candidates. chemicalbook.com For instance, certain quinolinium iodide derivatives have been synthesized and evaluated for potent anticancer and antibacterial properties. chemicalbook.com

Table 2: Selected Research Applications of Quinolinium Salts

| Research Area | Application |

| Organic Synthesis | Precursors for annulated and fused heterocyclic compounds via cycloaddition reactions. acros.com |

| Medicinal Chemistry | Core scaffold for developing antimicrobial, antitumor, and anti-HIV agents. guidechem.compinpools.com |

| Materials Science | Used in the synthesis of dyes and photosensitizers. guidechem.compinpools.com |

| Catalysis | Investigated as catalysts in various organic transformations. |

Academic Context and Research Trajectory of 1-Benzyl-4-methylquinolinium Chloride Studies

This compound (CAS Number 52181-07-4) is a specific quaternary ammonium salt derived from 4-methylquinoline (B147181). guidechem.com While the compound is commercially available, confirming its synthesis and utility in principle, it has not been the subject of extensive, dedicated academic studies. Its research context is therefore best understood by examining its constituent parts and the established chemistry of closely related analogues.

The synthesis of this compound follows a standard and well-established procedure known as quaternization. This reaction involves the alkylation of a tertiary amine—in this case, 4-methylquinoline—with an alkyl halide. The reaction of 4-methylquinoline with benzyl (B1604629) chloride directly yields this compound. This process is a fundamental transformation in organic chemistry used to prepare a wide variety of quaternary ammonium salts.

Although specific research findings for this compound are not widely published, its potential research trajectory can be inferred from studies on analogous compounds:

As a Catalyst: Similar to 1-benzylquinolinium (B3050695) chloride (the analogue without the 4-methyl group), it could be investigated as a phase-transfer catalyst or a molten salt catalyst for promoting organic reactions.

In Synthesis: The 4-methyl group is an active site for various reactions. Quinolinium salts with a 4-methyl group can react with active methylene (B1212753) compounds, suggesting that this compound could serve as a precursor for synthesizing more complex functionalized quinoline derivatives.

Biological Activity: Given the broad biological activities of quinolinium salts, this compound could be a candidate for screening as an antimicrobial or anticancer agent, following the precedent set by other N-substituted quinolinium halides. chemicalbook.com

The academic study of this compound would likely focus on how the interplay between the N-benzyl group and the 4-methyl group influences the salt's reactivity, stability, and potential applications in synthesis or medicinal chemistry.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52181-07-4 |

| Molecular Formula | C₁₇H₁₆ClN |

| Molecular Weight | 269.77 g/mol |

Structure

3D Structure of Parent

属性

CAS 编号 |

52181-07-4 |

|---|---|

分子式 |

C17H16ClN |

分子量 |

269.8 g/mol |

IUPAC 名称 |

1-benzyl-4-methylquinolin-1-ium;chloride |

InChI |

InChI=1S/C17H16N.ClH/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;/h2-12H,13H2,1H3;1H/q+1;/p-1 |

InChI 键 |

CHVNPOOMQVUQHU-UHFFFAOYSA-M |

规范 SMILES |

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[Cl-] |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 4 Methylquinolinium Chloride

Nucleophilic Addition Reactions at the Quinolinium Core

The electron-deficient nature of the 1-benzyl-4-methylquinolinium cation makes it a prime candidate for nucleophilic addition reactions. Nucleophiles preferentially attack the C2 and C4 positions of the quinolinium ring, leading to the formation of dihydroquinoline derivatives. This reactivity is a cornerstone of the synthetic utility of quinolinium salts.

Reactions with Active Methylene (B1212753) Compounds

While direct studies on 1-benzyl-4-methylquinolinium chloride are not extensively detailed in publicly available literature, the reactivity of analogous N-alkylquinolinium salts with active methylene compounds is well-established. These reactions typically proceed in the presence of a base, which deprotonates the active methylene compound to generate a carbanion. This potent nucleophile then attacks the electrophilic quinolinium ring.

Active methylene compounds such as malononitrile, ethyl cyanoacetate, and diethyl malonate are common substrates in these reactions. The resulting adducts can undergo further cyclization and aromatization reactions to yield a variety of substituted quinoline (B57606) derivatives and other fused heterocyclic systems. The general mechanism involves the initial nucleophilic addition to the quinolinium ring, followed by subsequent reaction steps that are dependent on the specific active methylene compound used and the reaction conditions.

| Active Methylene Compound | Expected Product Type after Reaction with Quinolinium Salt |

| Malononitrile | Dihydropyridine derivatives, potentially leading to fused systems |

| Ethyl Cyanoacetate | Substituted quinoline derivatives |

| Diethyl Malonate | Functionalized dihydroquinolines |

Formation of Dihydroquinoline Intermediates

The addition of nucleophiles to the 1-benzyl-4-methylquinolinium core results in the formation of dihydroquinoline intermediates. Depending on the position of nucleophilic attack, either 1,2-dihydroquinoline (B8789712) or 1,4-dihydroquinoline (B1252258) derivatives can be formed. The regioselectivity of this addition is influenced by both kinetic and thermodynamic factors, as well as the nature of the nucleophile.

For instance, the reduction of N-alkylquinolinium cations, a form of nucleophilic addition of a hydride ion, can lead to either the 1,2- or 1,4-dihydroquinoline product. The relative stability of these isomers and the reaction pathway often dictates the final product distribution. These dihydroquinoline intermediates are often not isolated but are utilized in situ for the synthesis of more complex molecules. They can be rearomatized, or they can serve as precursors for further functionalization.

Annulation and Cycloaddition Chemistry Involving Quinolinium Salts

Quinolinium salts, including this compound, are valuable precursors for the construction of fused polyheterocyclic frameworks through annulation and cycloaddition reactions. These transformations leverage the inherent reactivity of the quinolinium ring system to build additional rings onto the core structure.

Intermolecular Reactions with Alkenes and Alkynes/Arynes

N-Alkylquinolinium salts can participate in cycloaddition reactions with various π-systems. With electron-rich alkenes, they can undergo formal [4+2] or [3+2] cycloaddition reactions, depending on the nature of the reactants and the reaction conditions. These reactions provide a direct route to complex polycyclic structures containing the quinoline moiety.

Similarly, reactions with alkynes and arynes (generated in situ) offer a powerful method for the synthesis of annulated quinoline derivatives. These cycloadditions can proceed through various mechanisms, including 1,3-dipolar cycloadditions if the quinolinium salt forms an ylide intermediate. The versatility of these reactions allows for the introduction of a wide range of substituents and the formation of diverse heterocyclic ring systems.

Transformations with Phenolic Compounds and Diketones

The reaction of N-alkylquinolinium salts with phenolic compounds, particularly under basic conditions, can lead to the formation of novel fused heterocyclic systems. The phenoxide ion, acting as a nucleophile, can attack the quinolinium ring, initiating a sequence of reactions that may include cyclization and rearrangement to yield complex products.

Diketones, especially 1,3-dicarbonyl compounds like acetylacetone (B45752) and 1,3-cyclohexanedione, are also effective partners in annulation reactions with quinolinium salts. In the presence of a base, these diketones form enolates, which are excellent nucleophiles. The subsequent reaction with the quinolinium salt can lead to the formation of new carbocyclic or heterocyclic rings fused to the quinoline core, providing access to a diverse array of molecular architectures.

| Reactant | Type of Fused Heterocycle Formed |

| Phenolic Compounds | Oxygen-containing fused quinoline systems |

| 1,3-Diketones | Fused carbocyclic or heterocyclic systems with a carbonyl group |

Utility in Ring Expansion Reactions for Fused Heterocycles

Quinolinium salts can also be employed as substrates in ring expansion reactions to generate larger fused heterocyclic systems. These reactions often involve the initial formation of a reactive intermediate, such as an ylide or a zwitterion, which then undergoes a rearrangement or a subsequent cycloaddition-elimination sequence to afford a ring-expanded product. This strategy provides a unique approach to the synthesis of medium-sized rings fused to the quinoline scaffold, which can be challenging to construct using conventional methods.

Redox Processes and Electron Transfer Mechanisms

Redox processes are fundamental to the chemical reactivity of this compound, governing its behavior in various chemical transformations. These processes involve the transfer of electrons, leading to changes in the oxidation state of the quinolinium core and enabling a range of reactions, including chemiluminescence.

The oxidation of N-alkyl quinolinium salts can proceed through various pathways, often leading to the formation of quinolinone derivatives. One notable transformation is the sequential iodination and amidation of N-alkyl (iso)quinolinium salts. For instance, a cascade process mediated by sodium periodate (B1199274) (NaIO₄) has been developed to synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity. nih.gov This reaction demonstrates a pathway where the quinolinium salt undergoes oxidation and functionalization.

In a typical reaction, the N-alkyl quinolinium iodide salt is treated with an oxidizing agent, which facilitates the introduction of substituents onto the quinoline ring. These oxidation reactions are significant for the synthesis of functionalized heterocyclic compounds.

Chemiluminescence is the emission of light from a chemical reaction. wikipedia.org In systems involving N-alkylquinolinium analogues like biisoquinolinium salts, chemiluminescence is typically initiated by a redox reaction. rsc.org The general mechanism involves the reduction of the quinolinium salt, followed by oxidation to generate an electronically excited state product that emits light upon decaying to its ground state. libretexts.org

A plausible pathway for the chemiluminescence of related N-alkyl biisoquinolinium systems involves the following steps:

Reduction : The quinolinium cation is reduced by electron donors to a neutral species. rsc.org

Oxidation : This reduced species reacts with molecular oxygen. rsc.org

Intermediate Formation : The reaction with oxygen can lead to the formation of a high-energy peroxide intermediate, such as a 1,2-dioxetane. rsc.orgbris.ac.uk The cleavage of the weak peroxide bond is a common feature in chemiluminescent reactions. bris.ac.uk

Light Emission : Thermal decomposition of this unstable intermediate generates an excited-state product (e.g., an isoquinolinone derivative), which then emits a photon as it returns to its ground state. rsc.org The chemiluminescence spectrum often corresponds to the fluorescence spectrum of the resulting quinolinone. rsc.org

This process, where a chemical reaction produces an excited intermediate that can either emit light directly or transfer its energy to another molecule (a fluorophore), is the basis of many bioanalytical methods. libretexts.orgnih.gov

Site-Selective Functionalization and Derivatization for Material Development

The ability to selectively functionalize specific positions on the this compound structure is crucial for developing new materials, particularly in the field of dyes and functional organic molecules. The activated nature of the quinolinium ring allows for targeted C-H functionalization.

This compound is a valuable precursor for the synthesis of monomethine and styryl cyanine (B1664457) dyes. These dyes are characterized by two heterocyclic nuclei joined by a single methine bridge and typically absorb light in the visible region. nih.gov

The synthesis of these dyes often involves the condensation of a quinolinium salt containing an active methyl group (at position 2 or 4) with another reactant. nih.govresearchgate.net For example, asymmetrical monomethine dyes can be synthesized by the condensation of two different heterocyclic salts, such as a 4-methylquinolinium salt and a benzothiazolium salt, in the presence of a base like triethylamine. nih.gov

A common method for producing styryl dyes involves the condensation of a 4-methylquinolinium salt with an aromatic aldehyde. researchgate.net These reactions can be performed under environmentally benign conditions, such as solvent-free reactions or using microwave irradiation. researchgate.net The resulting styrylquinolinium dyes have applications due to their specific spectroscopic properties and their ability to interact with biomolecules. researchgate.net

Table 1: Synthesis of Styrylquinolinium Dyes

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|

This table illustrates a general reaction for the synthesis of styryl dyes from 4-methylquinolinium salts. researchgate.net

Strategies for the site-selective C-H difunctionalization of activated azaarenes, such as N-alkyl quinolinium salts, are powerful tools in heterocyclic chemistry. quimicaorganica.org These methods allow for the direct introduction of functional groups at specific positions, avoiding the need for pre-functionalized substrates. researchgate.netnih.gov

For N-alkyl quinolinium salts, functionalization can be selectively directed to the C2 or C4 positions. quimicaorganica.org For instance, visible light-induced, graphene oxide-cocatalyzed difunctionalization has been used for the C4- and C2-selective phosphonation of quinolinium salts. quimicaorganica.org The regioselectivity between the C4 and C2 positions can often be controlled by modifying the reaction conditions, such as the base and solvent used. quimicaorganica.org These reactions proceed via the addition of radicals or anions to the activated quinolinium ring, followed by an oxidation step. quimicaorganica.org

Such C-H functionalization methods provide a direct route to novel quinolinone and quinolone structures, which are valuable in medicinal chemistry and material science. quimicaorganica.orgrsc.org

Table 2: Site-Selective Functionalization of Quinolinium Salts

| Position | Method | Catalyst System | Resulting Product |

|---|---|---|---|

| C4 | Phosphonation | Graphene Oxide / Visible Light | C4-Phosphonated Quinolinone |

| C2 | Phosphonation | Graphene Oxide / Visible Light (modified conditions) | C2-Phosphonated Quinolone |

This table summarizes different methods for the site-selective functionalization of quinolinium salts, providing pathways to diverse derivatives. quimicaorganica.orgresearchgate.net

Advanced Applications in Non Biological Material Science and Chemical Technology

Industrial and Process Chemistry Applications

Mechanistic Studies of Adsorption Phenomena in Corrosion Inhibition

The efficacy of 1-Benzyl-4-methylquinolinium chloride as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Mechanistic studies into this adsorption phenomenon are crucial for understanding the nature of the inhibitor-metal interaction and for optimizing its application. These studies typically involve fitting experimental data to various adsorption isotherms and calculating thermodynamic parameters to elucidate the spontaneity and mode of adsorption.

The adsorption process can be described by several isotherm models, with the Langmuir, Freundlich, and Temkin isotherms being the most frequently employed in corrosion inhibition studies. Each model is based on different assumptions about the metal surface, the interaction between adsorbed molecules, and the nature of the adsorption process itself.

Langmuir Adsorption Isotherm: This is one of the most common models used to describe the adsorption of corrosion inhibitors. It presupposes that the metal surface contains a fixed number of active sites and that each site can hold only one inhibitor molecule, forming a monolayer. The Langmuir isotherm suggests that there are no interactions between the adsorbed molecules. The degree of surface coverage (θ) is related to the inhibitor concentration (C) and the adsorption equilibrium constant (Kads). A linear relationship in the Lang-muir plot indicates that the adsorption follows this model. For benzyl (B1604629) quinolinium chloride derivatives, the adsorption often conforms to the Langmuir isotherm, suggesting the formation of a protective monolayer on the metal surface. researchgate.netresearchgate.net

Freundlich Adsorption Isotherm: In contrast to the Langmuir model, the Freundlich isotherm is an empirical model that is often applied to describe adsorption on heterogeneous surfaces with non-uniform distribution of adsorption heat and affinities. This model is particularly useful when the experimental data does not fit the Langmuir model well.

Temkin Adsorption Isotherm: The Temkin isotherm takes into account the interactions between the adsorbing species. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbent-adsorbate interactions.

To quantitatively understand the adsorption process, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), the enthalpy of adsorption (ΔH°ads), and the entropy of adsorption (ΔS°ads) are calculated. The standard free energy of adsorption provides insight into the spontaneity and the nature of the adsorption.

Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged inhibitor molecule and the metal surface. In contrast, ΔG°ads values of -40 kJ/mol or more negative suggest chemisorption, where a coordinate-type bond is formed through charge sharing or transfer from the inhibitor molecule to the d-orbitals of the metal. For a closely related compound, N-Benzylquinolinium Chloride Derivative (BQD), a standard free energy of adsorption of -54.48 kJ mol−1 has been reported, which strongly indicates a chemisorption mechanism. researchgate.net

The nature of the adsorption can be further elucidated by the enthalpy of adsorption (ΔH°ads). An endothermic process (ΔH°ads > 0) is typically associated with chemisorption, while an exothermic process (ΔH°ads < 0) can be indicative of either physisorption or chemisorption.

The following interactive table summarizes the key adsorption isotherm models and their underlying assumptions:

| Adsorption Isotherm | Key Assumptions |

| Langmuir | Homogeneous surface with a fixed number of identical adsorption sites; monolayer adsorption; no interaction between adsorbed molecules. |

| Freundlich | Heterogeneous surface with a non-uniform distribution of adsorption energies; multilayer adsorption is possible. |

| Temkin | The heat of adsorption of all molecules in the layer decreases linearly with coverage due to adsorbate-adsorbate interactions. |

The study of these adsorption phenomena reveals a comprehensive picture of how this compound and its derivatives function as corrosion inhibitors. The predominant mechanism often involves a spontaneous adsorption process that is best described by the Langmuir isotherm, leading to the formation of a stable, protective monolayer on the metal surface. The strong interaction, as indicated by the thermodynamic data for related compounds, points towards a significant degree of chemical bonding between the inhibitor and the metal, ensuring effective and durable corrosion protection.

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 4 Methylquinolinium Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra of 1-Benzyl-4-methylquinolinium chloride and its analogs exhibit characteristic signals that can be assigned to specific protons and carbons in the quinolinium and benzyl (B1604629) moieties.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 4-methylquinolinium hydrogensquarate, shows that N-protonation leads to a downfield shift of the signals for the C2 and C3 protons of the quinoline (B57606) ring by about 0.5–0.7 ppm. rsc.org In 1-benzyl substituted quinolinium derivatives, the benzylic protons (CH₂) typically appear as a singlet. The aromatic protons of the quinolinium core and the benzyl group resonate in the downfield region of the spectrum, often displaying complex splitting patterns due to spin-spin coupling. The methyl group at the C4 position of the quinolinium ring characteristically appears as a singlet in the upfield region of the aromatic signals.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The quaternary carbon atoms of the quinolinium ring, particularly C2 and C4, are significantly deshielded and appear at lower field. The carbon atoms of the benzyl group and the methyl group exhibit signals at chemical shifts consistent with their respective electronic environments. For instance, in N-benzyl-substituted aniline (B41778) derivatives, the benzylic carbon (CH₂) signal is typically observed around 48-49 ppm. rsc.org

Interactive Data Table: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| N-benzyl-3-chloroaniline | ¹³C | 149.45, 138.96, 135.16, 130.41, 128.90, 127.63, 117.53, 112.73, 111.32, 48.17 rsc.org |

| N-benzyl-4-chloroaniline | ¹³C | 146.62, 138.93, 129.09, 128.72, 127.44, 127.41, 122.19, 113.98, 48.41 rsc.org |

| 4-chloro-N-(4-chlorobenzyl)aniline | ¹³C | 146.39, 137.54, 133.08, 129.13, 128.85, 128.63, 122.42, 114.02, 47.67 rsc.org |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods offer a unique "fingerprint" for a compound, allowing for the identification of functional groups and providing insights into molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the benzyl CH₂ and methyl CH₃ groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the quinolinium ring, expected in the 1650-1450 cm⁻¹ region. For 4-methylquinolinium hydrogensquarate, bands at 1652 cm⁻¹ and 1605 cm⁻¹ are attributed to δN+H bending vibrations and in-plane vibrations of the quinoline fragment. rsc.org

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds.

C-N stretching: Vibrations associated with the bonds within the quinolinium ring.

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For quinolinium salts, Raman spectroscopy can effectively probe the vibrations of the aromatic rings. The C-H stretching vibrations of the quinoline ring in a related indeno quinoxaline (B1680401) derivative are observed at 3064 and 3037 cm⁻¹ in the FT-Raman spectrum. nih.gov The C=C stretching vibrations for the same compound appear at 1604 cm⁻¹. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique particularly well-suited for the analysis of thermally labile and ionic compounds like quaternary ammonium (B1175870) salts. In FAB-MS, the intact cation of this compound is expected to be observed as the base peak or a prominent peak in the spectrum.

The mass spectrum of the closely related 1-benzylquinolinium (B3050695) chloride (BQC) shows a molecular ion peak corresponding to the cation. researchgate.net Fragmentation in FAB-MS of N-benzylquinolinium derivatives can occur through pathways such as the loss of the benzyl group or fragmentation of the quinolinium ring system, providing valuable structural information.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) stands as a cornerstone analytical technique for the definitive identification and structural elucidation of organic compounds such as this compound. This powerful hyphenated method combines the separation capabilities of liquid chromatography with the mass accuracy of a high-resolution mass spectrometer, providing unequivocal data for molecular formula determination and structural confirmation.

In the analysis of this compound, the LC system first separates the compound from any impurities or matrix components. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode, which is ideal for pre-charged quaternary ammonium compounds. The HRMS analyzer, such as a Time-of-Flight (ToF) or Orbitrap instrument, measures the mass-to-charge ratio (m/z) of the intact cation [C₁₇H₁₆N]⁺ with high precision (typically to within 5 ppm). This accurate mass measurement allows for the unambiguous determination of its elemental composition, distinguishing it from other potential isobaric species.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this mode, the parent ion of 1-Benzyl-4-methylquinolinium is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. The resulting product ions provide rich structural information, confirming the connectivity of the benzyl and 4-methylquinolinium moieties. This level of detail is crucial for confirming the identity of the compound in complex mixtures or for characterizing novel derivatives.

X-ray Crystallography for Three-Dimensional Structure Elucidation

For instance, the analysis of similar compounds like N-Benzyl-N-methylmorpholinium chloride reveals detailed crystallographic data. researchgate.net Crystals suitable for SCXRD are grown by methods such as slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. Key data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions. This information defines the fundamental repeating unit of the crystal and the symmetry relationships within it. The solved structure would reveal the exact conformation of the 1-benzyl-4-methylquinolinium cation, including the relative orientation of the benzyl and quinolinium ring systems.

Table 1: Representative Crystallographic Data for a Structurally Similar Compound (N-Benzyl-N-methylmorpholinium chloride) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.8693 (8) |

| b (Å) | 9.5732 (8) |

| c (Å) | 24.989 (2) |

| Volume (ų) | 2361.0 (4) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.281 |

The solid-state structure of this compound is governed by a network of non-covalent intermolecular interactions. These forces dictate the crystal packing, which in turn influences physical properties like solubility and melting point. Analysis of the crystal structures of related chloroquinoline and N-benzyl pyridinium (B92312) compounds provides insight into the interactions that would stabilize the lattice of the target compound. researchgate.netnih.govresearchgate.net

Furthermore, π-π stacking interactions between the aromatic quinolinium and benzyl rings of adjacent cations are likely to be a key feature. These interactions, driven by electrostatic and dispersion forces, would lead to the formation of specific packing motifs, such as layered or herringbone structures. The interplay of these varied interactions—ionic forces, hydrogen bonding, and π-π stacking—creates a complex and stable three-dimensional supramolecular architecture. nih.govmdpi.comrsc.org The study of these interactions is often aided by computational tools like Hirshfeld surface analysis, which can visually map and quantify the different types of intermolecular contacts within the crystal. nih.gov

Advanced Optical Spectroscopy

The electronic absorption properties of this compound are characterized by UV-Visible spectroscopy. The spectrum is dominated by intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the two major chromophores: the quinolinium ring and the benzyl group.

The quinolinium system, a large conjugated aromatic structure, is the primary contributor to the absorption spectrum. shimadzu.com The presence of the benzyl group extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima compared to simpler quinolinium salts. libretexts.org The absorption spectrum is expected to show multiple bands, characteristic of polycyclic aromatic systems. The position and intensity of these bands are sensitive to the solvent environment.

Table 2: Expected UV-Visible Absorption Maxima for this compound

| Transition | Approximate λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π * | ~230 - 260 | Benzyl Group |

| π → π * | ~280 - 350 | Quinolinium Ring |

Quinolinium salts are known to be fluorescent, and this compound is expected to exhibit emission in the violet-blue region of the electromagnetic spectrum. ijcrt.orgrsc.org The fluorescence arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀) after excitation with UV light. Unlike many simple N-heterocycles where non-bonding electrons can lead to efficient non-radiative decay pathways, the quaternization of the nitrogen atom in the quinolinium ring enhances fluorescence. This structural feature locks the nitrogen lone pair, favoring a highly fluorescent (π,π*) excited state. rsc.org

Steady-state fluorescence spectroscopy measures the emission spectrum and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the emission process. The emission wavelength and intensity are often sensitive to the local environment, including solvent polarity.

Time-resolved fluorescence spectroscopy provides deeper insight into the excited-state dynamics by measuring the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state. For quinolinium derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov For example, studies on related 1-methyl-7-aminoquinolinium probes have shown lifetimes in the range of 1-13 ns, depending on the molecular structure and environment. nih.gov Multi-exponential decay kinetics observed in some quinoline derivatives can indicate the presence of different molecular conformations or complex interactions in the sample. daneshyari.com These techniques are crucial for understanding the photophysical behavior of the molecule and for its potential applications in areas like fluorescent sensing and bioimaging. nih.gov

Circularly Polarized Luminescence (CPL) Studies for Chiral Derivatives

Circularly Polarized Luminescence (CPL) spectroscopy is a powerful technique for investigating the chiroptical properties of luminescent chiral molecules in their excited states. It measures the differential emission of left- and right-handed circularly polarized light, providing valuable insights into the three-dimensional structure and conformation of chiral luminophores. While extensive research on the specific chiral derivatives of this compound is not widely available in the public domain, the principles of CPL spectroscopy and findings from studies on analogous chiral heterocyclic compounds can provide a framework for understanding their potential chiroptical behavior.

The CPL spectrum is characterized by the luminescence dissymmetry factor (g_lum), which is a measure of the degree of circular polarization in the emitted light. The g_lum value is defined as:

g_lum = 2 * (I_L - I_R) / (I_L + I_R)

where I_L and I_R are the intensities of the left- and right-handed circularly polarized emitted light, respectively. The sign of the g_lum value indicates the preferred handedness of the emitted light, while its magnitude reflects the degree of chiral discrimination in the excited state.

For chiral derivatives of this compound, chirality can be introduced through various synthetic strategies, such as the incorporation of a chiral substituent on the benzyl or quinolinium moiety, or by creating a chiral axis or plane within the molecule. The resulting enantiomers would be expected to exhibit mirror-image CPL spectra, with g_lum values of equal magnitude but opposite sign.

The study of such derivatives would involve synthesizing the chiral compounds, separating the enantiomers, and then analyzing them using a CPL spectrometer. The resulting data would provide information on the relationship between the absolute configuration of the chiral centers and the observed CPL signal. Furthermore, the g_lum values can be sensitive to the molecular environment, such as solvent polarity and viscosity, as well as temperature. Therefore, CPL studies can also be used to probe the interactions of these chiral molecules with their surroundings.

Detailed Research Findings from Analogous Systems

Research on other chiral heterocyclic systems has demonstrated the utility of CPL spectroscopy in characterizing their excited-state properties. For instance, studies on chiral organic small molecules have shown that CPL activity is highly dependent on the molecular structure and rigidity. mdpi.com Planar chiral organic compounds, in particular, have been a focus of CPL research due to their potential applications in 3D optical displays and information storage. rsc.orgresearchgate.net

In the context of quinolinium-containing structures, CPL has been investigated in metal complexes with chiral ligands derived from quinoline. frontiersin.org These studies reveal that the coordination of the metal ion can significantly influence the chiroptical properties of the ligand. While these are not direct analogues of this compound, they highlight the sensitivity of CPL to the electronic and structural environment of the quinoline core.

Hypothetical CPL Data for Chiral 1-Benzyl-4-methylquinolinium Derivatives

While specific experimental data for chiral derivatives of this compound is not available, a hypothetical data table can illustrate the type of results that would be obtained from such a study. The table below presents plausible CPL parameters for a pair of enantiomeric derivatives, designated as (R)- and (S)-enantiomers.

| Compound | Emission Wavelength (λ_em, nm) | Luminescence Dissymmetry Factor (g_lum) | Quantum Yield (Φ_F) |

|---|---|---|---|

| (R)-1-Benzyl-4-methylquinolinium Derivative | 450 | +1.5 x 10⁻³ | 0.25 |

| (S)-1-Benzyl-4-methylquinolinium Derivative | 450 | -1.5 x 10⁻³ | 0.25 |

In this hypothetical example, both enantiomers exhibit the same emission wavelength and fluorescence quantum yield, as expected. However, their g_lum values are equal in magnitude but opposite in sign, confirming their enantiomeric relationship. The magnitude of the g_lum is in a typical range for chiral organic molecules. nih.gov

Theoretical and Computational Chemistry Investigations of 1 Benzyl 4 Methylquinolinium Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For 1-Benzyl-4-methylquinolinium chloride, these calculations can reveal details about its molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the ground state properties of molecules like this compound.

DFT calculations can determine the optimized molecular geometry, electronic configuration, and various molecular properties. Key parameters obtained from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. nih.gov The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) is associated with its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For quinolinium derivatives, the HOMO is often localized on the quinoline (B57606) ring system, while the LUMO is distributed over the entire molecule, including the benzyl (B1604629) group. nih.gov This distribution influences the molecule's interaction with other chemical species. The electron density distribution can also be visualized to identify electrophilic and nucleophilic sites within the molecule.

Table 1: Representative DFT-Calculated Parameters for Quinolinium Derivatives

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO gap) | Energy difference between LUMO and HOMO | 4.0 to 5.5 eV |

Note: The values presented are illustrative and can vary depending on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.net This method is particularly useful for predicting and interpreting UV-Vis absorption spectra. rsc.orgresearchgate.net

By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in an experimental spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. nih.gov These calculations help in understanding the nature of electronic transitions, such as n→π* or π→π* transitions, within the this compound molecule. chemrxiv.org

The results from TD-DFT can provide insights into the photophysical properties of the compound and how its structure influences its absorption characteristics. For instance, substitutions on the quinoline or benzyl rings can lead to shifts in the absorption maxima, which can be rationalized and predicted by TD-DFT calculations. researchgate.net

Table 2: Illustrative TD-DFT Results for Electronic Transitions in Aromatic Heterocycles

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Character |

|---|---|---|---|

| S0 → S1 | 3.5 - 4.0 | 0.1 - 0.3 | π→π* |

| S0 → S2 | 4.2 - 4.8 | 0.4 - 0.7 | π→π* |

Note: This table provides a general representation of TD-DFT outputs for similar molecules. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation

Molecular modeling and simulations are powerful techniques to study the dynamic behavior of molecules and their interactions with their environment. These methods can provide a deeper understanding of the conformational preferences and interaction mechanisms of this compound.

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. The rotational freedom around the single bond connecting the benzyl group to the quinolinium nitrogen atom allows for different conformations. Molecular mechanics or quantum chemical methods can be employed to calculate the potential energy surface as a function of this torsional angle to determine the low-energy conformers. nih.gov

This compound has been investigated as a corrosion inhibitor for metals in acidic media. researchgate.net Molecular modeling is instrumental in understanding the adsorption mechanism of the inhibitor on the metal surface. mdpi.com

Molecular dynamics (MD) simulations and Monte Carlo (MC) simulations can be used to model the interaction between the inhibitor molecule and the metal surface (e.g., iron or steel). researchgate.net These simulations can predict the preferred adsorption orientation of the molecule on the surface and calculate the adsorption energy. The quinolinium cation can adsorb onto the metal surface through the interaction of its π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal atoms. mdpi.com The benzyl group can also contribute to the surface coverage.

Quantum chemical calculations can further elucidate the nature of the interaction by analyzing the electronic properties of the inhibitor and the metal surface. The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.com

Table 3: Key Parameters from Adsorption Modeling of Corrosion Inhibitors

| Parameter | Description | Significance |

|---|---|---|

| Adsorption Energy (Eads) | The energy released upon adsorption of the inhibitor on the metal surface. | A more negative value indicates stronger adsorption. |

| Surface Coverage (θ) | The fraction of the metal surface covered by the inhibitor molecules. | Higher coverage leads to better inhibition efficiency. |

Mechanistic Pathway Elucidation and Reaction Kinetics Modeling

Computational chemistry can be employed to investigate the reaction mechanisms and kinetics of chemical processes involving this compound. For instance, the synthesis of this compound typically involves the benzylation of 4-methylquinoline (B147181).

DFT calculations can be used to model the reaction pathway of this SN2 reaction. nih.gov This involves locating the transition state structure and calculating the activation energy barrier. nih.gov The transition state is a high-energy intermediate that connects the reactants and products. The calculated activation energy can be used to estimate the reaction rate constant using transition state theory.

Kinetic models can be developed to simulate the progress of the reaction over time. researchgate.net These models can take into account the concentrations of reactants, temperature, and the presence of any catalysts. By comparing the simulated kinetic data with experimental results, the proposed reaction mechanism can be validated. researchgate.net

Theoretical Investigation of Reaction Mechanisms

The formation of this compound from 4-methylquinoline and benzyl chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, more specifically a Menshutkin reaction. In this reaction, the nitrogen atom of the 4-methylquinoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-chlorine bond, proceeding through a single transition state.

Theoretical investigations of this and analogous reactions typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the potential energy surface of the reaction. These calculations help in elucidating the geometry of the reactants, transition state, and products. The transition state is characterized by an elongated C-Cl bond and a partially formed N-C bond, with a significant charge separation, making it a highly polar structure.

Computational studies have highlighted the critical role of the solvent in stabilizing this polar transition state. semanticscholar.orgresearchgate.net Polar aprotic solvents are particularly effective at accelerating the Menshutkin reaction by solvating the charged species, thereby lowering the activation energy barrier. researchgate.net Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are often employed to accurately model these solvent effects, where the reacting species are treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are described using a more computationally efficient molecular mechanics force field. nih.gov

The reaction mechanism can be depicted as follows:

4-Methylquinoline + Benzyl chloride → [Transition State]‡ → this compound

Kinetic Studies and Activation Energy Calculations

The reaction rate is found to be dependent on the concentration of both the amine and the alkyl halide, as well as the temperature and the dielectric constant of the medium. semanticscholar.org The activation energy (Ea), a critical parameter obtained from these studies, represents the minimum energy required for the reaction to occur. It is typically determined by studying the reaction at different temperatures and applying the Arrhenius equation.

For the analogous reaction between N,N-Dimethylaniline and benzyl chloride, the following activation parameters have been determined in acetone. semanticscholar.org

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 56.4 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 53.8 kJ/mol |

| Entropy of Activation (ΔS‡) | -145.5 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | 97.2 kJ/mol |

A higher activation energy generally corresponds to a slower reaction. The negative value for the entropy of activation (ΔS‡) in this analogous system suggests a more ordered transition state compared to the reactants, which is consistent with the formation of a structured, charge-separated transition state. semanticscholar.org

Computational methods can also be used to calculate the activation energy. These calculations involve locating the transition state structure on the potential energy surface and determining its energy relative to the reactants. The accuracy of these theoretical calculations is highly dependent on the level of theory and the basis set employed, as well as the proper treatment of solvent effects. researchgate.netnih.gov

Future Research Directions and Emerging Trends in 1 Benzyl 4 Methylquinolinium Chloride Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 1-benzyl-4-methylquinolinium chloride will likely prioritize the development of methodologies that are not only highly efficient but also environmentally sustainable. Traditional synthetic methods for quinolinium salts often require harsh reaction conditions and the use of hazardous solvents. researchgate.net Emerging research is expected to focus on greener alternatives that minimize waste and energy consumption.

One promising direction is the expanded use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net The application of MAOS to the quaternization of 4-methylquinoline (B147181) with benzyl (B1604629) chloride could offer a rapid and energy-efficient route to this compound.

Another key area of development will be the use of alternative, environmentally benign solvent systems. This includes the exploration of reactions in water, ionic liquids, or deep eutectic solvents, which can reduce the reliance on volatile organic compounds. Furthermore, the principles of atom economy will be central to the design of new synthetic pathways, aiming to maximize the incorporation of starting materials into the final product and minimize the formation of byproducts.

| Synthesis Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.net | Optimization of reaction parameters (temperature, time, power) for the synthesis of this compound. |

| Green Solvents | Reduced environmental impact, improved safety. | Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media. |

| Atom-Economical Reactions | Minimized waste, increased efficiency. | Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product. |

Exploration of Novel Chemical Transformations and Reaction Catalysis

The reactivity of the quinolinium scaffold presents a fertile ground for the discovery of novel chemical transformations. Future research is expected to delve deeper into the synthetic potential of this compound, particularly in the construction of complex heterocyclic systems. researchgate.netthieme-connect.com

A significant area of interest is the dearomatization of the quinolinium ring. acs.org This process temporarily disrupts the aromaticity of the quinoline (B57606) core, enabling the addition of various nucleophiles and the formation of highly functionalized, three-dimensional structures. For this compound, this could lead to the synthesis of novel dihydroquinoline and tetrahydroquinoline derivatives, which are important scaffolds in medicinal chemistry.

Furthermore, the unique electronic properties of the 1-benzyl-4-methylquinolinium cation make it a candidate for applications in organocatalysis. The positively charged nitrogen atom can activate substrates through non-covalent interactions, such as hydrogen bonding or ion pairing, facilitating a variety of chemical reactions. Future studies may explore its potential as a phase-transfer catalyst or as a catalyst for asymmetric reactions, where the chiral counter-ion could induce stereoselectivity.

| Research Area | Description | Potential Applications |

| Dearomatization Reactions | Temporary disruption of the quinolinium ring's aromaticity to allow for the addition of nucleophiles. acs.org | Synthesis of complex, functionalized dihydro- and tetrahydroquinolines for drug discovery. |

| Organocatalysis | Use of the quinolinium salt as a catalyst to promote chemical reactions. | Development of new catalytic systems for phase-transfer catalysis and asymmetric synthesis. |

| Cycloaddition Reactions | Participation of the quinolinium ring in cycloaddition reactions to form fused heterocyclic systems. thieme-connect.com | Rapid construction of polycyclic molecules with potential biological activity. |

Integration into Advanced Functional Materials Beyond Existing Applications

The intrinsic properties of quinolinium salts, such as their ionic nature and conjugated structure, make them attractive building blocks for advanced functional materials. mdpi.com Future research is expected to explore the integration of this compound into materials with novel optical, electronic, and biological properties.

One promising avenue is the development of new luminescent materials. Certain quinolinium derivatives are known to exhibit strong fluorescence, with their emission properties being sensitive to the surrounding environment. researchgate.netrsc.org By modifying the substituents on the quinoline ring or the benzyl group of this compound, it may be possible to tune its photophysical properties for applications in chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs).

Another area of growing interest is the development of antimicrobial materials. Quaternary ammonium (B1175870) compounds, including quinolinium salts, are known for their biocidal activity. mdpi.com Incorporating this compound into polymers or onto surfaces could lead to the creation of materials that actively kill bacteria and prevent the formation of biofilms. This has potential applications in medical devices, food packaging, and coatings for high-touch surfaces.

| Material Type | Potential Functionality | Future Research Directions |

| Luminescent Materials | Tunable fluorescence for sensing and imaging. researchgate.netrsc.org | Synthesis of derivatives with tailored photophysical properties for use in chemical sensors and bio-probes. |

| Antimicrobial Polymers | Biocidal activity to prevent microbial growth. mdpi.com | Covalent incorporation of the quinolinium moiety into polymer backbones for long-lasting antimicrobial surfaces. |

| Ionic Liquids | Use as environmentally friendly solvents and electrolytes. | Investigation of the physical and chemical properties of this compound-based ionic liquids. |

Predictive Chemistry and Rational Design through Computational Approaches

Computational chemistry is set to become an indispensable tool in the future study of this compound. By using theoretical models, researchers can predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental work and accelerating the discovery process. nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to rationally design new derivatives with enhanced biological activity. nih.gov For example, by simulating the interaction of different substituted quinolinium compounds with a target enzyme or receptor, it is possible to identify which modifications are most likely to improve efficacy. This approach can streamline the drug discovery process and reduce the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. sapub.orgresearchgate.net These calculations can be used to predict reaction mechanisms, understand spectroscopic properties, and design new catalysts with improved performance. The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of this class of compounds.

| Computational Method | Application | Potential Impact |

| Molecular Docking | Predicting the binding of quinolinium derivatives to biological targets. nih.gov | Rational design of new therapeutic agents with improved potency and selectivity. |

| QSAR | Correlating chemical structure with biological activity. | Development of predictive models to guide the synthesis of new bioactive compounds. |

| DFT Calculations | Investigating electronic structure, reactivity, and reaction mechanisms. sapub.orgresearchgate.net | Deeper understanding of the chemical properties of this compound and its derivatives. |

Synergistic Approaches in Multicomponent Systems and Complex Chemical Networks

The ability of this compound to participate in non-covalent interactions, such as ion pairing and π-π stacking, makes it an interesting component for the construction of multicomponent systems and complex chemical networks. researchgate.netrsc.org Future research is expected to explore its role in supramolecular chemistry and systems chemistry, where the collective behavior of multiple interacting molecules gives rise to emergent properties.

One area of focus will be the use of this compound as a building block for the self-assembly of well-defined supramolecular architectures. nih.gov By combining it with other molecules that have complementary recognition sites, it may be possible to create complex structures such as capsules, cages, and polymers held together by non-covalent forces. These assemblies could have applications in areas such as drug delivery, catalysis, and molecular sensing.

Furthermore, the introduction of this compound into reaction networks could lead to the development of complex chemical systems with life-like properties. For example, its ability to act as a catalyst or to form self-replicating structures could be harnessed to create autocatalytic cycles or chemical oscillators. The study of such systems can provide fundamental insights into the principles of self-organization and the origins of complexity in chemical systems.

常见问题

Q. How can researchers mitigate hazards during large-scale synthesis?

- Methodological Answer : Use jacketed reactors with automated temperature control to prevent exothermic runaway. Conduct hazard operability (HAZOP) studies to identify risks (e.g., benzyl chloride volatility). Equip labs with scrubbers for HCl gas neutralization and enforce PPE compliance (gloves, face shields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。